molecular formula C13H16BrN B1338447 anti-7-Bromo-2-benzyl-2-azabicyclo[2.2.1]heptane CAS No. 312955-00-3

anti-7-Bromo-2-benzyl-2-azabicyclo[2.2.1]heptane

Cat. No. B1338447
M. Wt: 266.18 g/mol
InChI Key: IOFSXPYIRVBNDN-JHJVBQTASA-N
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Description

The compound of interest, anti-7-Bromo-2-benzyl-2-azabicyclo[2.2.1]heptane, is a derivative of 7-azabicyclo[2.2.1]heptane, which is a bicyclic structure with potential applications in medicinal chemistry. The 7-azabicyclo[2.2.1]heptane core is a structural motif present in various compounds with biological activity, such as epibatidine analogues, and is known for its nitrogen-pyramidalization and low rotational barriers of the amide bonds in solution .

Synthesis Analysis

The synthesis of anti-

Scientific Research Applications

1. Synthesis of Novel Epibatidine Analogues

Researchers have explored the synthesis of novel 7-substituted 2-azabicyclo[2.2.1]heptanes using anti-7-Bromo-2-benzyl-2-azabicyclo[2.2.1]heptane as a key intermediate. The participation of the 2-nitrogen in the anti-7-bromo-2-benzyl compound facilitates nucleophilic substitution, enabling the creation of diverse analogues. This method has been applied to generate syn-and anti-isoepiboxidine, substances of interest due to their potential as nicotinic agonists (Malpass, White, 2004).

2. Development of Potential Nicotinic Agonists

Further expanding on the synthesis of nicotinic agonists, research shows that coupling N-Boc-7-bromo-2-azabicyclo[2.2.1]heptane with various boronic acids can effectively incorporate aryl and heterocyclic substituents. This synthesis pathway leads predominantly to syn over anti stereoisomers, demonstrating the compound's versatility in developing potential therapeutic agents (Malpass, Handa, White, 2005).

3. Creation of Rigid Non-Chiral Analogues

In another study, a non-chiral, rigid 7-azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid was synthesized from dimethyl-meso-2,5-dibromohexanedioate. This compound, an analogue of 2-aminoadipic acid, demonstrates the chemical's utility in producing structurally unique and potentially biologically active molecules (Kubyshkin, Mikhailiuk, Komarov, 2007).

4. Synthesis of Conformationally Constrained Amino Acids

Researchers have also synthesized 2-substituted 7-azabicyclo[2.2.1]heptane glutamic acid analogues from L-serine. This process includes a transannular alkylation step forming a unique ring system and demonstrates the compound's role in creating conformationally constrained amino acids (Hart, Rapoport, 1999).

5. Structural Characterization Studies

There has been significant interest in the structural characterization of the 7-azabicyclo[2.2.1]heptane ring system, as found in epibatidine. This research is vital for understanding the compound's properties and potential applications in medicinal chemistry (Britvin, Rumyantsev, 2017).

properties

IUPAC Name

(1R,4R,7R)-2-benzyl-7-bromo-2-azabicyclo[2.2.1]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrN/c14-13-11-6-7-12(13)15(9-11)8-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2/t11-,12-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOFSXPYIRVBNDN-JHJVBQTASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C1CN2CC3=CC=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2[C@@H]([C@H]1CN2CC3=CC=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

anti-7-Bromo-2-benzyl-2-azabicyclo[2.2.1]heptane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
JR Malpass, R White - The Journal of Organic Chemistry, 2004 - ACS Publications
Neighboring group participation by the 2-nitrogen in anti-7-bromo-2-benzyl-2-azabicyclo[2.2.1]heptane allows ready nucleophilic substitution at the 7-position by C, N, O, and halogen …
Number of citations: 31 pubs.acs.org
HI Al-Rubaye - 2018 - researchgate.net
The first neurotransmitter to be discovered was acetylcholine ACh (1) and this compound is produced by the enzyme choline acetyltransferase which utilizes acetyl-CoA and choline as …
Number of citations: 4 www.researchgate.net
R White, JR Malpass, S Handa, SR Baker… - Bioorganic & medicinal …, 2006 - Elsevier
Binding affinities for a range of epibatidine isomers and analogues at the α4β2 and α3β4 nAChR subtypes are reported; compounds having similar N–N distances to epibatidine show …
Number of citations: 19 www.sciencedirect.com

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